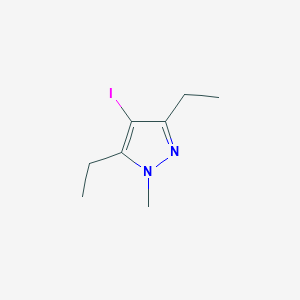

3,5-diethyl-4-iodo-1-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13IN2 |

|---|---|

Molecular Weight |

264.11 g/mol |

IUPAC Name |

3,5-diethyl-4-iodo-1-methylpyrazole |

InChI |

InChI=1S/C8H13IN2/c1-4-6-8(9)7(5-2)11(3)10-6/h4-5H2,1-3H3 |

InChI Key |

ABQKBNKJWODFLS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NN1C)CC)I |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 3,5 Diethyl 4 Iodo 1 Methyl 1h Pyrazole

Intrinsic Reactivity Patterns of the Pyrazole (B372694) Heterocycle

The inherent electronic properties of the pyrazole ring dictate its susceptibility to various chemical transformations. The presence of two nitrogen atoms within the five-membered ring leads to a π-excessive system, yet the electronegativity of the nitrogen atoms also creates regions of differing electron density, influencing the sites of electrophilic and nucleophilic attack. mkuniversity.ac.innih.gov

Preferential Sites for Electrophilic Substitution (C4) and Nucleophilic Attack (C3, C5)

In an unsubstituted pyrazole ring, electrophilic substitution reactions preferentially occur at the C4 position. nih.govchemicalbook.comglobalresearchonline.net This is attributed to the higher electron density at this carbon compared to the C3 and C5 positions, which are adjacent to the electron-withdrawing nitrogen atoms. chemicalbook.com Conversely, the C3 and C5 positions are more electron-deficient and are thus the preferred sites for nucleophilic attack. mkuniversity.ac.inchemicalbook.commdpi.com

In the case of 3,5-diethyl-4-iodo-1-methyl-1H-pyrazole, the C4 position is already substituted with an iodine atom, precluding further direct electrophilic substitution at this site. The C3 and C5 positions, being bonded to diethyl groups, are sterically hindered and electronically enriched, which would generally disfavor nucleophilic attack compared to an unsubstituted pyrazole.

Influence of Alkyl and Iodo Substituents on Electronic Density and Reactivity

The substituents on the pyrazole ring in this compound significantly modify its electronic properties and reactivity.

Iodo Group (at C4): The iodine atom exerts a dual electronic effect. It is an electron-withdrawing group through its inductive effect (-I) due to its electronegativity. However, it can also act as a weak electron-donating group through resonance (+R) by donating its lone pair of electrons to the aromatic system. In halogens, the inductive effect typically outweighs the resonance effect, leading to a net electron withdrawal from the ring. The primary importance of the iodo-substituent in this molecule, however, lies in its ability to act as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. acs.org

Methyl Group (at N1): The methyl group at the N1 position is an electron-donating group. Its presence prevents tautomerism, which can occur in N-unsubstituted pyrazoles. globalresearchonline.net The N1-substitution also influences the electron density distribution within the ring and can sterically hinder reactions at the adjacent C5 position.

Cross-Coupling Reactions Involving the 4-Iodo Moiety

The carbon-iodine bond at the C4 position of this compound is the most reactive site for the formation of new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. numberanalytics.comresearchgate.net The high reactivity of the C-I bond makes it an ideal handle for molecular elaboration. acs.org

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org this compound can readily participate in Sonogashira coupling reactions to introduce an alkynyl substituent at the C4 position. tandfonline.comresearchgate.netrsc.org

Table 1: Representative Sonogashira Coupling of this compound

| Entry | Alkyne | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 3,5-diethyl-1-methyl-4-(phenylethynyl)-1H-pyrazole | 85 |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Piperidine | DMF | 3,5-diethyl-1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole | 92 |

Data are illustrative and based on typical yields for similar substrates.

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide catalyzed by a palladium(0) complex. nih.gov The 4-iodo moiety of the title compound allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at this position. acs.orgnih.govnih.gov

Table 2: Representative Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3,5-diethyl-1-methyl-4-phenyl-1H-pyrazole | 90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 3,5-diethyl-4-(4-methoxyphenyl)-1-methyl-1H-pyrazole | 95 |

Data are illustrative and based on typical yields for similar substrates.

Mechanistic Considerations of Oxidative Addition and Reductive Elimination in Iodo-Pyrazole Coupling

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, fundamentally involves a sequence of oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgyoutube.com

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) complex. csbsju.edu In this step, the palladium atom inserts itself into the carbon-iodine bond, leading to the formation of a square planar palladium(II) intermediate. The oxidation state of palladium changes from 0 to +2. The rate of oxidative addition is generally faster for aryl iodides compared to bromides or chlorides. csbsju.edu

Transmetalation: Following oxidative addition, the transmetalation step occurs. In the Suzuki-Miyaura reaction, the organoboron species, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. In the Sonogashira reaction, the copper acetylide, formed from the terminal alkyne and the copper(I) co-catalyst, transfers the alkynyl group to the palladium(II) center.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. libretexts.orgosti.gov In this step, the two organic groups attached to the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. csbsju.edu This step is often facilitated by a cis-arrangement of the two organic ligands on the palladium complex. libretexts.org

Reactivity at the N1-Methyl Position

The N1-methyl group in this compound is generally unreactive under many conditions. The nitrogen atom to which it is attached is a pyrrole-like nitrogen, and its lone pair of electrons is involved in the aromatic sextet of the pyrazole ring. chemicalbook.com This delocalization reduces the nucleophilicity of the N1 nitrogen.

However, the selective N-methylation of pyrazoles can be a synthetic challenge, often yielding a mixture of N1 and N2 isomers in unsymmetrically substituted pyrazoles. acs.org In the case of this compound, the N1 position is already alkylated, which directs any potential reactivity towards other parts of the molecule. The presence of the methyl group at N1 also blocks this nitrogen from participating in coordination with metal catalysts, which can be a factor in reactions involving N-unsubstituted pyrazoles. researchgate.netarkat-usa.org While direct reactions involving the C-H bonds of the N1-methyl group are not common, strong bases could potentially deprotonate this position, although this is a high-energy process.

Potential for Side-Chain Functionalization

The ethyl groups at the 3 and 5 positions of the pyrazole ring represent potential sites for functionalization, although this is generally less facile than reactions on the pyrazole ring itself. Reactions involving the C-H bonds of the ethyl side-chains would likely require radical initiation or the use of powerful oxidizing agents.

The iodine atom at the 4-position significantly influences the reactivity of the molecule, making it a prime candidate for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions would allow for the introduction of a wide variety of substituents at the C4 position, which is a more common and predictable strategy for the functionalization of such iodinated pyrazoles than modification of the alkyl side-chains.

Tautomerism and Conformational Dynamics in Substituted Pyrazoles

Prototropic Annular Tautomerism Investigations

Prototropic annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where a proton can migrate between the two nitrogen atoms of the pyrazole ring. nih.gov However, in the case of this compound, the presence of a methyl group on one of the nitrogen atoms (N1) precludes this type of tautomerism. The nitrogen atom is alkylated, "fixing" the position of the substituent and preventing proton migration between the ring nitrogens. Therefore, investigations into prototropic annular tautomerism are not applicable to this specific N-alkylated compound.

Intermolecular Interactions and Self-Association Phenomena (e.g., Dimerization, Trimerization)

N-unsubstituted pyrazoles are known to form dimers, trimers, and other oligomers in both the solid state and in solution through intermolecular hydrogen bonding between the N-H group of one molecule and the sp2 nitrogen of another. researchgate.net This self-association is a well-documented phenomenon for pyrazoles that possess an N-H proton. researchgate.net

Computational and Theoretical Investigations of 3,5 Diethyl 4 Iodo 1 Methyl 1h Pyrazole

Electronic Structure and Molecular Geometry Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, electronic properties, and reactivity.

Theoretical calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For 3,5-diethyl-4-iodo-1-methyl-1H-pyrazole, geometry optimization would be performed to find the minimum energy conformation. This involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Key structural parameters, such as the planarity of the pyrazole (B372694) ring and the orientation of the ethyl and methyl substituents, are of particular interest. The presence of the bulky iodine atom at the 4-position and the ethyl groups at the 3 and 5-positions can induce steric strain, potentially leading to a non-planar geometry of the substituents with respect to the pyrazole ring. The energetic properties, including the total energy and heat of formation, provide insights into the molecule's thermodynamic stability.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C3-C4 Bond Length (Å) | 1.40 |

| C4-C5 Bond Length (Å) | 1.39 |

| C4-I Bond Length (Å) | 2.09 |

| N1-C5 Bond Length (Å) | 1.36 |

| N1-N2 Bond Length (Å) | 1.35 |

| C3-N2 Bond Length (Å) | 1.34 |

| C3-C4-C5 Bond Angle (°) | 107.5 |

| C4-C5-N1 Bond Angle (°) | 109.0 |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for such a molecule, as would be determined by DFT calculations.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the iodine atom, while the LUMO is likely to be distributed over the pyrazole ring.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

Note: These are representative energy values for a molecule of this type, obtained through theoretical calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

In this compound, the MEP map would likely show regions of negative potential around the nitrogen atoms of the pyrazole ring, indicating their nucleophilic character. The region around the iodine atom might also exhibit some negative potential due to its lone pairs. Conversely, the hydrogen atoms of the methyl and ethyl groups would be expected to have positive electrostatic potential.

Reactivity Descriptors and Quantum Chemical Analysis

Quantum chemical calculations can provide a range of descriptors that help in understanding and predicting the reactivity of a molecule.

Fukui functions are used within the framework of DFT to predict the most reactive sites in a molecule. These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed. The site with the highest value of the Fukui function for nucleophilic attack (f+) is the most likely site for an electrophile to attack, while the site with the highest value for electrophilic attack (f-) is the most probable site for a nucleophile to attack.

For this compound, Fukui function analysis would help to quantify the reactivity of the different atoms in the pyrazole ring and the substituents, providing a more detailed picture of its chemical behavior than MEP analysis alone.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond in a molecule homolytically. It is a key indicator of the thermal stability of a chemical bond and, by extension, the molecule itself. Bonds with higher BDEs are more stable and less likely to break under thermal stress.

Theoretical calculations of the BDEs for the various bonds in this compound would provide valuable information about its thermal stability. The C-I bond is expected to be the weakest bond in the molecule, making it the most likely site for initial thermal decomposition.

Table 3: Predicted Bond Dissociation Energies (BDEs) for Selected Bonds in this compound

| Bond | BDE (kcal/mol) |

|---|---|

| C4-I | 54 |

| N1-CH3 | 85 |

| C3-CH2CH3 | 98 |

Note: These BDE values are illustrative and represent typical ranges for these types of bonds.

Bader's Theory of Atoms in Molecules (AIM) for Chemical Bonding

Bader's Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding. ias.ac.inuni-rostock.deamercrystalassn.org This analysis centers on identifying critical points in the electron density, particularly bond critical points (BCPs), which signify the presence of a bond path between two atomic nuclei. ias.ac.inwikipedia.org

For this compound, AIM analysis would be crucial for quantifying the nature of the C4-I bond. The properties at the BCP of this bond, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), would elucidate the type of interaction. A negative Laplacian (∇²ρ(r) < 0) typically indicates a shared-electron (covalent) interaction, while a positive value (∇²ρ(r) > 0) suggests a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, or van der Waals interactions. ias.ac.inamercrystalassn.org

In similar iodinated heterocyclic systems, the C-I bond is expected to exhibit characteristics of a polar covalent bond with a potential contribution from halogen bonding interactions. mdpi.com The ellipticity (ε) at the BCP would also provide information about the π-character and the geometric anisotropy of the electron density around the bond path. A higher ellipticity value suggests a deviation from cylindrical symmetry, which can be indicative of double bond character or bond strain.

Table 1: Representative AIM Topological Parameters for the C4-I Bond

| Parameter | Description | Expected Value Range |

|---|---|---|

| ρ(r) (au) | Electron Density at BCP | 0.08 - 0.15 |

| ∇²ρ(r) (au) | Laplacian of Electron Density | > 0 (slightly positive) |

| H(r) (au) | Total Energy Density at BCP | < 0 (slightly negative) |

Note: These values are illustrative and based on typical findings for similar C-I bonds in heterocyclic compounds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a localized Lewis-like structure of bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewikipedia.orgnih.gov This method is instrumental in understanding charge distribution, hybridization, and donor-acceptor (delocalization) interactions within a molecule. nih.gov

For this compound, NBO analysis would reveal the natural atomic charges, showing the electron-withdrawing effect of the iodine atom and the nitrogen atoms in the pyrazole ring. The analysis details the composition of the key bonding orbitals, such as the C4-I σ bond, in terms of the natural hybrid orbitals (NHOs) on the carbon and iodine atoms. wikipedia.org

A crucial part of NBO analysis is the examination of second-order perturbation theory energies, E(2), which quantify the stabilizing energy from delocalization interactions between filled (donor) and vacant (acceptor) orbitals. uni-muenchen.de For this molecule, significant interactions would be expected between the lone pairs of the iodine atom (donor) and the antibonding σ* orbitals of adjacent C-C bonds in the pyrazole ring (acceptor), and vice versa. These interactions are key to understanding the electronic communication and stability of the molecule. researchgate.net

Table 2: Illustrative NBO Analysis Data

| Interaction (Donor -> Acceptor) | E(2) (kcal/mol) | Description |

|---|---|---|

| LP(I) -> σ*(C4-C3) | 1.0 - 3.0 | Hyperconjugation from Iodine lone pair |

| LP(I) -> σ*(C4-C5) | 1.0 - 3.0 | Hyperconjugation from Iodine lone pair |

| σ(C3-C4) -> σ*(C4-I) | 0.5 - 1.5 | Ring σ-bond delocalization |

Note: E(2) values are representative estimates for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing insights into transition states and reaction coordinates that are often inaccessible experimentally.

Transition State Characterization for Substitution and Alkylation Reactions

Substitution reactions at the C4 position of the pyrazole ring, such as Negishi or Suzuki cross-coupling, are common for functionalizing 4-iodopyrazoles. nih.gov Computational chemistry allows for the precise location and characterization of the transition state (TS) for such reactions. A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. uni-muenchen.de This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the breaking of the C-I bond and the formation of a new C-C bond.

Similarly, alkylation reactions at the N1 or N2 positions can be modeled. By calculating the activation energies (the energy difference between the reactants and the transition state) for different pathways, the regioselectivity of such reactions can be predicted. The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes, offering deep mechanistic understanding.

Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state has been located and verified, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the TS correctly connects the desired reactants and products. uni-muenchen.demissouri.eduscm.com The IRC path is the minimum energy reaction pathway in mass-weighted coordinates leading downhill from the transition state to the reactant on one side and the product on the other. rowansci.commdpi.com

Plotting the energy profile along the IRC provides a clear visualization of the reaction pathway, including the activation barriers and the relative energies of intermediates, reactants, and products. missouri.edu This is essential for validating a proposed reaction mechanism. For a substitution reaction on this compound, the IRC would trace the trajectory from the transition state of the oxidative addition step (in a cross-coupling cycle) down to the reactant complex and the subsequent intermediate.

Computational Prediction of Spectroscopic Properties

Density Functional Theory (DFT) and other ab initio methods can accurately predict various spectroscopic properties, serving as a valuable aid in the characterization and identification of molecules. researchgate.netjocpr.com

Theoretical NMR and IR Spectral Analysis

Computational methods, particularly DFT using functionals like B3LYP, are widely used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts. researchgate.netnih.govjocpr.com For this compound, theoretical ¹H and ¹³C NMR spectra can be generated. Comparing these calculated shifts with experimental data can confirm the molecular structure. The calculations can be particularly useful for assigning specific signals, especially for the quaternary carbons of the pyrazole ring, including the iodine-bearing C4 carbon, which is subject to the "heavy atom effect" causing a significant upfield shift in its ¹³C NMR signal. nih.gov

Similarly, the vibrational frequencies and their corresponding intensities can be calculated to produce a theoretical Infrared (IR) spectrum. researchgate.netjocpr.com Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as C-H stretches, C=C/C=N ring stretches, and the C-I stretching vibration. These theoretical spectra, often scaled by a small factor to account for anharmonicity and basis set limitations, provide a detailed vibrational fingerprint of the molecule that can be directly compared with experimental IR data for structural verification.

Table 3: Predicted Spectroscopic Data (Illustrative)

| Nucleus | Calculated Chemical Shift (ppm) | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|---|

| ¹³C (C4-I) | 85 - 100 | C-H stretch (alkyl) | 2950 - 3000 |

| ¹³C (C3/C5) | 140 - 150 | C=N/C=C stretch (ring) | 1500 - 1600 |

| ¹H (N-CH₃) | 3.8 - 4.2 | CH₃ bend | 1400 - 1450 |

Note: These are representative values based on calculations for similar substituted pyrazole structures.

Time-Dependent DFT (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excitation properties of molecules. While specific TD-DFT studies on this compound are not available in the reviewed literature, general principles from studies on other pyrazole derivatives can provide insight into the expected nature of its electronic transitions. nih.govresearchgate.net

Theoretical investigations of various pyrazole derivatives have demonstrated that TD-DFT is a reliable method for calculating their electronic absorption spectra. nih.gov These studies generally show that the primary electronic transitions observed for pyrazole-based compounds correspond to excitations from the highest occupied molecular orbital (HOMO) or the orbital just below it (HOMO-1) to the lowest unoccupied molecular orbital (LUMO) or the one just above it (LUMO+1). nih.govresearchgate.net

For this compound, it can be hypothesized that the HOMO would be localized on the pyrazole ring and the iodine atom, which possesses lone pairs of electrons. The LUMO is expected to be a π* anti-bonding orbital associated with the pyrazole ring's aromatic system. Therefore, the lowest energy electronic transitions would likely be of a π → π* or n → π* character. The precise energies of these transitions, and thus the absorption wavelengths, would be influenced by the specific combination of the diethyl, iodo, and methyl substituents on the pyrazole core.

To provide concrete data, a dedicated TD-DFT calculation on the optimized geometry of this compound would be necessary. Such a calculation would yield specific values for excitation energies, oscillator strengths (which determine the intensity of the absorption), and the exact nature of the orbitals involved in each transition. Without such a study, the following table represents a hypothetical output based on typical findings for substituted pyrazoles, illustrating the kind of data that would be generated.

Hypothetical TD-DFT Data for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|---|

| S0 → S1 | --- | --- | --- | HOMO → LUMO |

| S0 → S2 | --- | --- | --- | HOMO-1 → LUMO |

Further computational analysis would be required to populate this table with accurate values and to fully characterize the electronic transition properties of this specific compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 3,5 Diethyl 4 Iodo 1 Methyl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 3,5-diethyl-4-iodo-1-methyl-1H-pyrazole, ¹H and ¹³C NMR are fundamental for confirming the arrangement of substituents on the pyrazole (B372694) ring.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a solvent like CDCl₃ are influenced by the electronic effects of the pyrazole ring, the iodine atom, and the alkyl groups.

The N-methyl protons are expected to appear as a singlet, typically in the range of 3.8-4.0 ppm.

The methylene (B1212753) protons of the two ethyl groups will appear as distinct quartets due to coupling with the adjacent methyl protons. The C3-ethyl group's methylene protons may appear at a slightly different chemical shift than the C5-ethyl group's methylene protons.

The methyl protons of the ethyl groups will appear as triplets, coupled to the adjacent methylene protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of the iodine atom at the C4 position significantly influences the chemical shift of this carbon, causing it to appear at a much lower field (higher ppm value) than the other pyrazole ring carbons.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| N-CH₃ | 3.85 (s, 3H) | 37.0 |

| C3-CH₂CH₃ | 2.70 (q, J = 7.6 Hz, 2H) | 22.5 |

| C5-CH₂CH₃ | 2.65 (q, J = 7.6 Hz, 2H) | 22.0 |

| C3-CH₂CH₃ | 1.25 (t, J = 7.6 Hz, 3H) | 14.5 |

| C5-CH₂CH₃ | 1.20 (t, J = 7.6 Hz, 3H) | 14.0 |

| C3 | - | 152.0 |

| C4 | - | 65.0 |

| C5 | - | 145.0 |

Note: Predicted values are based on typical chemical shifts for similar pyrazole structures. Actual experimental values may vary.

Mass Spectrometry (MS and HRMS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₈H₁₃IN₂), the expected exact mass can be calculated. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight. The fragmentation pattern provides further structural information. Common fragmentation pathways for pyrazoles involve the loss of substituents from the ring.

Expected Fragmentation Pattern:

Loss of an ethyl group: A significant fragment could correspond to the loss of a C₂H₅ radical.

Loss of iodine: Cleavage of the C-I bond would result in a fragment corresponding to the [M-I]⁺ ion.

Ring fragmentation: The pyrazole ring itself can undergo cleavage, leading to smaller charged fragments.

| Ion | m/z (predicted) | Description |

| [M]⁺ | 264.02 | Molecular Ion |

| [M-C₂H₅]⁺ | 235.00 | Loss of an ethyl group |

| [M-I]⁺ | 137.11 | Loss of an iodine atom |

Note: The m/z values are based on the most abundant isotopes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FT-IR spectrum would be characterized by several key vibrational modes:

C-H stretching: Vibrations from the methyl and ethyl groups will appear in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching: The pyrazole ring vibrations will result in absorptions in the 1400-1600 cm⁻¹ region.

C-N stretching: These vibrations are typically observed in the 1000-1300 cm⁻¹ range.

C-I stretching: The carbon-iodine bond vibration is expected to appear in the fingerprint region, typically below 600 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹, predicted) |

| C-H stretch (alkyl) | 2970 - 2850 |

| C=N/C=C stretch (pyrazole ring) | 1580 - 1450 |

| C-N stretch | 1300 - 1100 |

| C-I stretch | ~550 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of volatile compounds like this compound and for detecting any isomeric impurities.

In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer for detection and identification. A pure sample of this compound would show a single major peak in the gas chromatogram at a specific retention time. The mass spectrum of this peak would correspond to the expected molecular ion and fragmentation pattern of the target compound. The presence of other peaks would indicate impurities, which could potentially be identified by their mass spectra.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. It is particularly useful for monitoring the progress of a chemical reaction and for the purification of the final product.

In the synthesis of this compound, HPLC can be used to track the consumption of starting materials and the formation of the product over time. By analyzing small aliquots of the reaction mixture, the reaction can be stopped at the optimal point to maximize yield and minimize byproduct formation. For purification, preparative HPLC can be employed to isolate the desired compound from unreacted starting materials and any side products, resulting in a highly pure sample. The choice of stationary phase (e.g., C18 for reverse-phase) and mobile phase would be optimized to achieve the best separation.

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline materials. While it does not provide the detailed atomic coordinates of a single-crystal analysis, it generates a characteristic diffraction pattern that can be used as a fingerprint for a specific crystalline phase. This is useful for confirming the identity of a bulk sample and for assessing its crystallinity and phase purity.

Applications of 3,5 Diethyl 4 Iodo 1 Methyl 1h Pyrazole in Advanced Organic Synthesis and Materials Science

Strategic Use as a Synthetic Intermediate for Highly Functionalized Molecules

The most significant feature of 3,5-diethyl-4-iodo-1-methyl-1H-pyrazole in synthetic chemistry is the presence of an iodine atom at the C4 position of the pyrazole (B372694) ring. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group. This reactivity is primarily exploited in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. arkat-usa.org

The 4-iodo-pyrazole moiety serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups that would be difficult to install directly. This capability makes it a valuable intermediate for constructing complex, highly functionalized molecules. arkat-usa.org For instance, palladium-catalyzed reactions like the Sonogashira, Suzuki, Heck, and Buchwald-Hartwig couplings enable the connection of alkynyl, aryl, vinyl, and amino groups, respectively, to the pyrazole core.

The general utility of iodinated pyrazoles in such transformations is well-established. arkat-usa.org The N-methyl group in this compound prevents complications that can arise from the acidity of the N-H proton in unprotected pyrazoles during these coupling reactions, thereby simplifying the synthetic process. arkat-usa.org

Below is a table summarizing potential cross-coupling reactions utilizing the 4-iodo position of the pyrazole.

| Reaction Name | Catalyst (Typical) | Coupling Partner | Group Introduced at C4-Position |

| Sonogashira Coupling | Pd/Cu | Terminal Alkyne | Alkynyl (-C≡CR) |

| Suzuki Coupling | Pd | Organoboron Reagent | Aryl, Heteroaryl, Vinyl |

| Heck Coupling | Pd | Alkene | Vinyl (-CH=CHR) |

| Stille Coupling | Pd | Organotin Reagent | Aryl, Vinyl, Alkynyl |

| Buchwald-Hartwig Amination | Pd | Amine | Amino (-NRR') |

Precursor for the Synthesis of Condensed Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines)

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with significant applications in medicinal chemistry. nih.govekb.eg The most common and direct synthetic pathway to this scaffold involves the condensation reaction between a 5-amino-1H-pyrazole and a β-dicarbonyl compound (or a functional equivalent). nih.gov This reaction proceeds through the formation of the pyrimidine (B1678525) ring fused to the pyrazole core.

The structure of this compound, which features an iodine atom at the C4 position and lacks an amino group at the C5 position, makes it unsuitable as a direct precursor for this specific transformation. Standard synthetic routes require the nucleophilic character of the 5-amino group to initiate the cyclization.

| Precursor Type | Required Functional Group | Suitability for Direct Synthesis |

| Standard Precursor | 5-Amino-1H-pyrazole | High |

| This compound | 4-Iodo | No |

To be utilized as a precursor, this compound would require a multi-step synthetic sequence to introduce the necessary amino functionality at the C5 position, making it an indirect and inefficient starting material for this purpose.

Development of Pyrazole-Based Ligands for Transition Metal Catalysis

Pyrazole derivatives are often used as ligands in transition metal chemistry due to the coordinating ability of their nitrogen atoms. arkat-usa.org However, a review of scientific literature does not provide specific examples of this compound being employed as a metal-coordinating directing group in catalysis.

Scorpionate ligands are a well-known class of tripodal ligands that bind to a metal center in a tridentate, pincer-like fashion. nih.gov The archetypal scorpionate ligands, hydrotris(pyrazolyl)borates (Tp), are synthesized from the reaction of an N-unsubstituted (N-H) pyrazole with a borohydride (B1222165) salt, such as potassium borohydride. nih.govcore.ac.uk

The structure of this compound, which is substituted with a methyl group at the N1 position, precludes its use in the synthesis of traditional tris(pyrazolyl)borate scorpionates. The absence of the N-H proton prevents the reaction with the borohydride source that is necessary to form the boron-centered tripod. Therefore, this compound cannot serve as a precursor for this class of ligands.

Pyrazole-based molecules can act as linkers in the construction of coordination polymers, which are materials formed by the self-assembly of metal ions and organic ligands. nih.gov While the pyrazole unit is a viable component for such structures, a search of the scientific literature did not yield specific instances of coordination polymers synthesized from this compound.

Exploitation in Advanced Organic Materials (e.g., Phosphorescent Materials)

The pyrazole scaffold is a component of some molecules designed for use in advanced organic materials, including organic light-emitting diodes (OLEDs). arkat-usa.org Their electronic properties and structural rigidity can be beneficial in the design of chromophores and phosphorescent emitters. mdpi.com However, there is no specific information in the reviewed literature that documents the use or development of this compound or its direct derivatives in phosphorescent materials.

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Routes for Substituted Iodo-Pyrazoles

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. nih.gov For substituted iodo-pyrazoles, future research is geared towards greener alternatives to traditional synthesis, which often involve harsh conditions and hazardous reagents. researchgate.net Key areas of exploration include the use of aqueous media, microwave-assisted synthesis, and the development of novel catalytic systems. thieme-connect.com

Recent advancements have highlighted the potential of eco-friendly methods for the synthesis of pyrazole (B372694) derivatives. nih.gov These strategies are not only high-yielding and efficient but also adhere to the principles of green chemistry by being operationally simple and atom-economical. nih.gov For instance, multicomponent reactions in water have proven to be an outstanding approach in organic synthesis. researchgate.net Furthermore, the use of recyclable catalysts and renewable energy sources is a growing trend. nih.gov

Below is a comparative table of traditional versus emerging sustainable synthetic routes for iodo-pyrazoles.

| Feature | Traditional Synthetic Routes | Emerging Sustainable Routes |

| Solvent | Often toxic organic solvents | Water, green solvents, or solvent-free conditions nih.govresearchgate.net |

| Energy Source | Conventional heating | Microwave irradiation, ultrasonication researchgate.net |

| Catalyst | Homogeneous catalysts, often heavy metals | Heterogeneous, recyclable catalysts, nanocatalysts researchgate.netthieme-connect.com |

| Byproducts | Often significant, requiring extensive purification | Minimal, often with water as the only byproduct |

| Atom Economy | Can be low | Generally high, especially in multicomponent reactions nih.gov |

In-Depth Mechanistic Understanding of Complex Transformations Involving 4-Iodo-Pyrazoles

A thorough understanding of reaction mechanisms is pivotal for the optimization of existing synthetic methods and the development of new transformations. For 4-iodo-pyrazoles, which are valuable precursors for highly functionalized organic molecules, detailed mechanistic studies are crucial. researchgate.net Future research will likely focus on a combination of experimental and computational approaches to elucidate the intricate pathways of their reactions.

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying the structural and functional properties of pyrazole derivatives. eurasianjournals.com These methods provide valuable insights into molecular behavior and interactions, helping to predict reaction outcomes and design more efficient synthetic strategies. eurasianjournals.com For instance, theoretical studies can shed light on the effect of substituents on the proton transfer reactions of pyrazoles. globalresearchonline.net

Key areas for future mechanistic investigation include:

Transition metal-catalyzed cross-coupling reactions: Understanding the catalytic cycle and the role of ligands in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings involving the C-I bond.

Photoredox catalysis: Investigating the mechanism of light-induced transformations of 4-iodo-pyrazoles, which offer a greener alternative to traditional methods. mdpi.com

Electrochemical synthesis: Elucidating the mechanism of electrochemical iodination and other transformations of pyrazoles. researchgate.net

Rational Design of New Pyrazole-Derived Architectures with Tailored Properties

The ability to design and synthesize molecules with specific, predetermined properties is a major goal in chemical research. For pyrazole derivatives, this involves the rational design of new architectures to modulate their biological, electronic, and optical properties. Structure-activity relationship (SAR) studies are fundamental in this endeavor, providing insights into how structural modifications influence a compound's activity. mdpi.comnih.gov

The substitution pattern on the pyrazole ring plays a crucial role in determining the molecule's properties. frontiersin.org For example, the presence and nature of substituents can affect the molecule's interactions with biological targets, leading to enhanced therapeutic efficacy. frontiersin.org The rational design of pyrazole derivatives has been successfully applied in the development of cannabinoid receptor antagonists and potential inhibitors of the SARS-CoV-2 main protease. nih.govnih.gov

Future design strategies will likely focus on:

Molecular hybridization: Combining the pyrazole scaffold with other pharmacologically active moieties to create hybrid molecules with enhanced or dual activity.

Scaffold hopping: Replacing a known active core with a pyrazole ring to develop novel compounds with improved properties. nih.gov

Introduction of functional groups: Tailoring the electronic and steric properties of the pyrazole ring through the introduction of specific functional groups to optimize interactions with target molecules.

Application of Machine Learning and Artificial Intelligence in Pyrazole Chemistry Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, from synthesis planning to the prediction of molecular properties. acs.orgiscientific.org In the context of pyrazole chemistry, these computational tools offer the potential to accelerate the discovery and development of new derivatives with desired functionalities. eurasianjournals.com

Emerging applications of AI and ML in pyrazole chemistry include:

Predictive modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the antitumor, anti-inflammatory, or other biological activities of novel pyrazole analogues. nih.gov

Reaction optimization: Using ML algorithms to identify the optimal reaction conditions for the synthesis of pyrazole derivatives, leading to improved yields and reduced waste.

De novo drug design: Employing generative AI models to design entirely new pyrazole-based molecules with specific therapeutic profiles.

The synergy between AI and expert chemical knowledge is expected to lead to more accurate and efficient synthesis planning, overcoming the limitations of relying solely on data-driven algorithms. synthiaonline.com

Q & A

Q. What are the optimal synthetic routes for 3,5-diethyl-4-iodo-1-methyl-1H-pyrazole, and how can reaction conditions be controlled to maximize yield?

Methodological Answer : Synthesis typically involves multi-step reactions:

- Pyrazole Core Formation : Reacting hydrazine with a 1,3-diketone precursor under reflux conditions (e.g., ethanol, 80°C) to form the pyrazole ring.

- Substitution Reactions : Introducing the iodine atom at position 4 via electrophilic iodination. For example, using iodine monochloride (ICl) in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions .

- Alkylation : Adding ethyl and methyl groups via alkyl halides (e.g., ethyl bromide, methyl iodide) under basic conditions (e.g., NaH/DMF) at 60–70°C .

Key Optimization Parameters : - Temperature Control : Critical for iodine substitution to avoid overhalogenation.

- Solvent Choice : Polar solvents enhance iodine reactivity, while DMF improves alkylation efficiency .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Methodological Answer :

- Chromatography : HPLC or GC-MS to assess purity (>95% target compound) .

- Spectroscopic Techniques :

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₇H₁₁IN₂: calc. 266.00 g/mol) .

Q. What are the primary chemical reactivity patterns of this compound?

Methodological Answer :

- Nucleophilic Aromatic Substitution : The 4-iodo position is reactive toward nucleophiles (e.g., amines, thiols) in DMSO at 80°C, enabling functionalization .

- Oxidation/Reduction :

- Oxidation : Iodo group stabilizes aromaticity, but strong oxidants (e.g., KMnO₄) may degrade the pyrazole ring .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) removes iodine, forming 3,5-diethyl-1-methyl-1H-pyrazole .

- Cross-Coupling : Suzuki-Miyaura reactions using Pd catalysts to replace iodine with aryl/heteroaryl groups .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). The iodine atom may enhance binding via halogen bonding .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitutions .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ≈ 3.2 suggests moderate lipophilicity) .

Q. How do contradictory results in cytotoxicity assays arise, and how can they be resolved?

Methodological Answer : Case Study : Discrepancies in IC₅₀ values across cell lines (e.g., higher toxicity in HeLa vs. MCF-7 cells).

Q. What advanced techniques characterize iodine’s role in the compound’s supramolecular interactions?

Methodological Answer :

- Single-Crystal XRD : Resolves halogen bonding between iodine and electron-rich moieties (e.g., carbonyl groups) in co-crystals .

- Hirshfeld Surface Analysis : Quantifies interaction types (e.g., I···O/N contacts) using CrystalExplorer .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability; iodine substitution increases decomposition temperature by ~20°C vs. non-halogenated analogs .

Q. How can reaction byproducts (e.g., di-iodinated species) be minimized during synthesis?

Methodological Answer :

- Kinetic Control : Use sub-stoichiometric iodine (0.9 eq.) and short reaction times (≤2 hr) .

- Protecting Groups : Temporarily block reactive sites (e.g., N-methylation) before iodination .

- In Situ Monitoring : ReactIR or Raman spectroscopy to track iodine consumption and terminate reactions at ~90% conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.